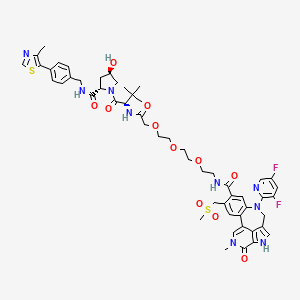

Setd2-IN-1 tfa

Vue d'ensemble

Description

EZM0414 (TFA) est un inhibiteur de petite molécule, de première classe, puissant, sélectif et biodisponible par voie orale de l'activité enzymatique de la méthyltransférase d'histone SETD2 . SETD2 est la seule méthyltransférase d'histone connue capable de catalyser la triméthylation de H3K36 (H3K36me3) in vivo, jouant un rôle essentiel dans divers processus biologiques tels que la réparation des dommages à l'ADN, l'élongation transcriptionnelle et l'épissage alternatif de l'ARN . EZM0414 (TFA) a montré des effets antitumoraux prometteurs dans des études précliniques, en particulier dans le myélome multiple et le lymphome diffus à grandes cellules B .

Applications De Recherche Scientifique

EZM0414 (TFA) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound serves as a tool for studying the enzymatic activity of histone methyltransferases and their role in various biological processes . In biology, EZM0414 (TFA) is used to investigate the mechanisms of DNA damage repair, transcriptional elongation, and alternative RNA splicing . In medicine, the compound has shown potential as a therapeutic agent for treating multiple myeloma and diffuse large B-cell lymphoma, particularly in patients with the t(4;14) chromosomal translocation . In industry, EZM0414 (TFA) is utilized in the development of novel therapeutic strategies targeting histone methyltransferases .

Méthodes De Préparation

La préparation de EZM0414 (TFA) implique une série de voies de synthèse et de conditions de réaction. Le composé est synthétisé par une approche dirigée par la conception conformationnelle, optimisant la série chimique pour obtenir un inhibiteur puissant et sélectif adapté à l'évaluation clinique . La méthode de préparation pour la formule in vivo comprend la dissolution du composé dans du diméthylsulfoxyde (DMSO), suivie d'un mélange avec du polyéthylène glycol 300 (PEG300), du Tween 80 et de l'eau déionisée . Les méthodes de production industrielle se concentrent sur la garantie de la stabilité et de la biodisponibilité du composé, les conditions de stockage étant spécifiées pour éviter l'inactivation du produit due à des cycles de congélation-décongélation répétés .

Analyse Des Réactions Chimiques

EZM0414 (TFA) subit diverses réactions chimiques, se concentrant principalement sur son interaction avec la méthyltransférase d'histone SETD2. Le composé est conçu pour inhiber l'activité enzymatique de SETD2, empêchant la triméthylation de la lysine 36 sur l'histone H3 (H3K36me3) . Les réactifs et conditions courants utilisés dans ces réactions comprennent l'utilisation de modèles précliniques de xénogreffes dérivés de lignées cellulaires pour évaluer l'inhibition de la croissance tumorale et l'analyse par western blot pour déterminer les niveaux de H3K36me3 . Le principal produit formé à partir de ces réactions est l'inhibition de la triméthylation de H3K36, conduisant à des effets antitumoraux dans le myélome multiple et le lymphome diffus à grandes cellules B .

Applications de la recherche scientifique

EZM0414 (TFA) a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, le composé sert d'outil pour étudier l'activité enzymatique des méthyltransférases d'histone et leur rôle dans divers processus biologiques . En biologie, EZM0414 (TFA) est utilisé pour étudier les mécanismes de réparation des dommages à l'ADN, de l'élongation transcriptionnelle et de l'épissage alternatif de l'ARN . En médecine, le composé a montré un potentiel en tant qu'agent thérapeutique pour le traitement du myélome multiple et du lymphome diffus à grandes cellules B, en particulier chez les patients porteurs de la translocation chromosomique t(4 ; 14) . Dans l'industrie, EZM0414 (TFA) est utilisé dans le développement de nouvelles stratégies thérapeutiques ciblant les méthyltransférases d'histone .

Mécanisme d'action

Le mécanisme d'action de EZM0414 (TFA) implique l'inhibition de l'activité enzymatique de la méthyltransférase d'histone SETD2 . SETD2 catalyse la triméthylation de la lysine 36 sur l'histone H3 (H3K36me3), un processus essentiel à diverses fonctions cellulaires telles que la réparation des dommages à l'ADN, l'élongation transcriptionnelle et l'épissage alternatif de l'ARN . En inhibant SETD2, EZM0414 (TFA) empêche la formation de H3K36me3, conduisant à la perturbation de ces processus cellulaires et entraînant des effets antitumoraux . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la triméthylation de H3K36 et l'impact subséquent sur l'expression des gènes et la croissance tumorale .

Mécanisme D'action

The mechanism of action of EZM0414 (TFA) involves the inhibition of the enzymatic activity of the histone methyltransferase SETD2 . SETD2 catalyzes the trimethylation of lysine 36 on histone H3 (H3K36me3), a process critical for various cellular functions such as DNA damage repair, transcriptional elongation, and alternative RNA splicing . By inhibiting SETD2, EZM0414 (TFA) prevents the formation of H3K36me3, leading to the disruption of these cellular processes and resulting in anti-tumor effects . The molecular targets and pathways involved include the inhibition of H3K36 trimethylation and the subsequent impact on gene expression and tumor growth .

Comparaison Avec Des Composés Similaires

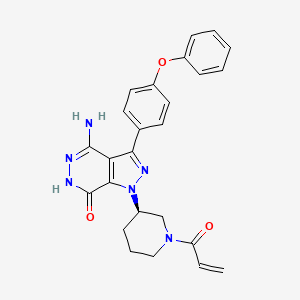

EZM0414 (TFA) est unique dans son inhibition puissante et sélective de la méthyltransférase d'histone SETD2 . Des composés similaires comprennent d'autres inhibiteurs de méthyltransférases d'histone tels que EPZ-719 et d'autres inhibiteurs de petite molécule ciblant les N-méthyltransférases de lysine . EZM0414 (TFA) se distingue par sa biodisponibilité orale, ses bonnes propriétés pharmacocinétiques et sa forte activité pharmacodynamique dans les modèles précliniques . La capacité du composé à inhiber SETD2 de manière sélective et efficace en fait un candidat prometteur pour l'évaluation clinique et le développement thérapeutique .

Propriétés

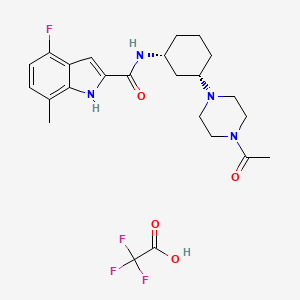

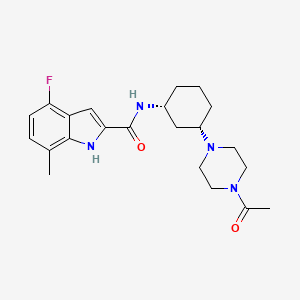

IUPAC Name |

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O2.C2HF3O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28;3-2(4,5)1(6)7/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29);(H,6,7)/t16-,17+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASNOYOGMISGTP-PPPUBMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

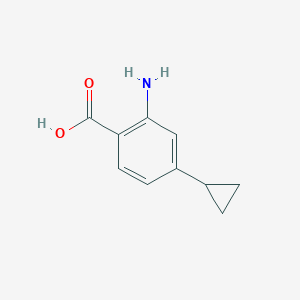

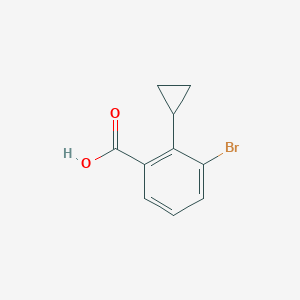

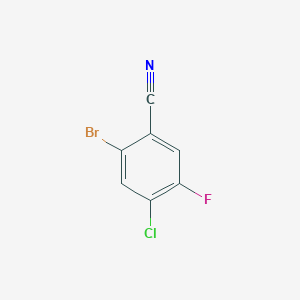

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Binaphthalene]-2,2'-diol, (1S)-](/img/structure/B8143633.png)

![(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide](/img/structure/B8143661.png)

![N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide](/img/structure/B8143701.png)